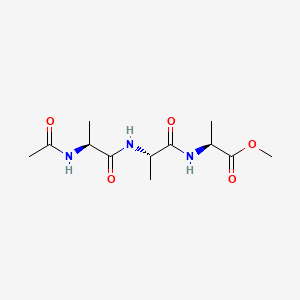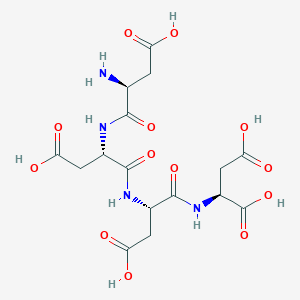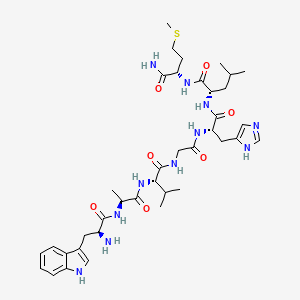
Ac-Ala-Ala-Ala-OMe
描述
Ac-Ala-Ala-Ala-OMe is a peptide compound consisting of three alanine residues linked by peptide bonds, with an acetyl group at the N-terminus and a methyl ester at the C-terminus . This compound is often used in peptide synthesis and biochemical studies due to its stability and reactivity.
作用机制
Action Environment
Environmental factors, such as pH and temperature, influence elastase activity. Optimal conditions enhance compound efficacy, while extreme conditions may affect stability.
: Evidence for an Extended Active Center in Elastase : Chemsrc: H-Ala-OMe.HCl : DrugBank: 5-Aminolevulinic Acid : Proteinase K Complex Structure : Ac-Ala-Ala-Ala-Ala-OMe : Aminolevulinic Acid (ALA) as a Prodrug : Antibody–Drug Conjugates for Non-Oncological Applications
生化分析
Biochemical Properties
N-Acetyl-ala-ala-ala-methylester plays a significant role in biochemical reactions, particularly in the study of peptide interactions and enzymatic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for proteolytic enzymes, which cleave the peptide bonds within the molecule. This interaction helps in understanding the specificity and mechanism of action of these enzymes. Additionally, N-Acetyl-ala-ala-ala-methylester can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
N-Acetyl-ala-ala-ala-methylester has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of kinases and phosphatases, which are crucial for signal transduction. Furthermore, N-Acetyl-ala-ala-ala-methylester can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Acetyl-ala-ala-ala-methylester involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, N-Acetyl-ala-ala-ala-methylester can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-ala-ala-ala-methylester can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Acetyl-ala-ala-ala-methylester is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as extreme pH or temperature. Long-term exposure to N-Acetyl-ala-ala-ala-methylester can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Acetyl-ala-ala-ala-methylester vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in gene expression .
Metabolic Pathways
N-Acetyl-ala-ala-ala-methylester is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by proteolytic enzymes, leading to the formation of smaller peptide fragments or amino acids. These metabolites can then enter other metabolic pathways, such as the citric acid cycle or amino acid biosynthesis. The interaction of N-Acetyl-ala-ala-ala-methylester with metabolic enzymes can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, N-Acetyl-ala-ala-ala-methylester is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of N-Acetyl-ala-ala-ala-methylester within specific cellular compartments can affect its activity and function. For example, its distribution within the cytoplasm or nucleus can influence its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of N-Acetyl-ala-ala-ala-methylester is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-Acetyl-ala-ala-ala-methylester may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific enzymes or regulatory proteins. The localization of N-Acetyl-ala-ala-ala-methylester within these compartments can influence its role in cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Ac-Ala-Ala-Ala-OMe can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents like TFA .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including HPLC, to isolate the desired product .
化学反应分析
Types of Reactions
Ac-Ala-Ala-Ala-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Oxidation: Produces oxidized peptides.
Substitution: Forms substituted peptides.
科学研究应用
Ac-Ala-Ala-Ala-OMe is widely used in scientific research, including:
Peptide Synthesis: Used as a model peptide in the synthesis of longer peptide chains.
Protein-Protein Interactions: Studied for its role in protein folding and interactions.
Enzyme Activity Assays: Used to measure the activity of proteases like elastase.
Nanobiotechnology: Investigated for its ability to form nanostructures and nanofibers.
Biochemical Studies: Used to study metabolic pathways and enzymatic steps in tetrapyrrole biosynthesis.
Agricultural Research: Applied to crops to study its effects on growth under various environmental conditions.
相似化合物的比较
Similar Compounds
N-Acetyl-ala-ala-ala: Lacks the methyl ester group, making it less reactive in certain chemical reactions.
N-Acetyl-ala-ala: Contains only two alanine residues, affecting its stability and reactivity.
N-Acetyl-ala: A single alanine residue with an acetyl group, used in simpler peptide synthesis.
Uniqueness
Ac-Ala-Ala-Ala-OMe is unique due to its specific structure, which includes three alanine residues and a methyl ester group. This configuration provides stability and reactivity, making it suitable for various biochemical and industrial applications .
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5/c1-6(13-9(4)16)10(17)14-7(2)11(18)15-8(3)12(19)20-5/h6-8H,1-5H3,(H,13,16)(H,14,17)(H,15,18)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSWBCPVKXRWMC-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26910-17-8 | |
| Record name | L-Alanine, N-acetyl-L-alanyl-L-alanyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26910-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl-N-acetyl-N-L-alanyl-N-L-alanyl alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does temperature affect the circular dichroism of N-Acetyl-ala-ala-ala-methylester in aqueous solutions?
A1: N-Acetyl-ala-ala-ala-methylester displays a positive circular dichroism (CD) signal in the 208–218 nm range at 15°C in water. [] This positive CD signal is attributed to the n-π* transition of the amide chromophore in the molecule. Interestingly, increasing the temperature leads to a decrease in the intensity of this positive CD signal. [] This temperature dependence suggests that the conformation of N-Acetyl-ala-ala-ala-methylester is sensitive to thermal changes, likely due to the disruption of stabilizing intramolecular interactions.
Q2: What is the impact of salt on the circular dichroism of N-Acetyl-ala-ala-ala-methylester?
A2: The presence of salts in the solution also influences the CD spectrum of N-Acetyl-ala-ala-ala-methylester. [] Adding salts to the solution induces changes in the CD spectrum that are similar to the effects observed upon heating. [] This suggests that salts may disrupt the same stabilizing intramolecular interactions that are affected by temperature. The effectiveness of different salts in altering the CD spectrum follows a specific order: LiCl ⩽ KCl = NaCl < MgCl2 ⩽ CaCl2 ⩽ NaClO4. [] This order reflects the varying abilities of these salts to interact with the peptide and alter its conformational preferences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)









![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)


